molecular formula C7H5Cl2NO B8770442 4-Chloro-6-methylnicotinoyl chloride

4-Chloro-6-methylnicotinoyl chloride

Cat. No.: B8770442
M. Wt: 190.02 g/mol
InChI Key: KCZJYNCZZBREHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methylnicotinoyl chloride (CAS: 1060808-94-7) is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a reactive acyl chloride functional group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and ligands due to its electrophilic reactivity, enabling nucleophilic substitution or coupling reactions . Its structural features, including the electron-withdrawing chlorine and steric methyl group, influence its reactivity and stability compared to related derivatives.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

4-chloro-6-methylpyridine-3-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)5(3-10-4)7(9)11/h2-3H,1H3

InChI Key

KCZJYNCZZBREHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-6-methylnicotinoyl chloride with structurally analogous nicotinic acid derivatives, emphasizing substituents, functional groups, and applications. Data is derived from similarity analyses and structural databases .

Compound Name CAS No. Key Substituents Functional Group Similarity Score Key Applications/Reactivity Differences
This compound 1060808-94-7 4-Cl, 6-CH₃ Acyl chloride 1.00 (Reference) High reactivity in nucleophilic acylation
Methyl 6-amino-4-chloronicotinate 179555-11-4 4-Cl, 6-NH₂, ester Methyl ester 0.95 Reduced electrophilicity; used in peptide coupling
4-Chloro-6-methylnicotinic acid 1351479-18-9 4-Cl, 6-CH₃ Carboxylic acid 0.83 Lower reactivity; precursor for metal-organic frameworks
Methyl 4-chloronicotinate hydrochloride 73038-85-4 4-Cl, ester, HCl salt Hydrochloride salt 0.83 Enhanced solubility in polar solvents
4-Chloro-6-hydroxynicotinic acid 1260666-60-1 4-Cl, 6-OH Carboxylic acid, hydroxyl 0.82 Chelating agent; limited thermal stability

Key Findings:

Reactivity Differences: The acyl chloride group in this compound enables rapid reactions with amines or alcohols, unlike its carboxylic acid or ester analogs, which require activating agents (e.g., DCC) for similar transformations .

Steric and Electronic Effects: The 6-methyl group enhances steric hindrance, reducing unwanted side reactions compared to unsubstituted analogs like 4-chloronicotinoyl chloride. However, it slightly decreases solubility in non-polar solvents .

Functional Group Impact: Methyl 6-amino-4-chloronicotinate (similarity 0.95) shares the 4-Cl and 6-substituent but replaces the acyl chloride with an amino-ester group, making it more suited for controlled amidation reactions .

Research Implications and Limitations

While structural similarity scores (e.g., 0.95 for methyl 6-amino-4-chloronicotinate) highlight shared motifs, experimental data on reaction yields, stability, or toxicity are absent in the provided sources. Further studies comparing catalytic activity or pharmacokinetic profiles are recommended to fully delineate the compound’s advantages over analogs.

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